3-(4-Bromophenyl)-6-chloropyridazine
Overview
Description
3-(4-Bromophenyl)-6-chloropyridazine is a useful research compound. Its molecular formula is C10H6BrClN2 and its molecular weight is 269.52 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
The compound 3-(4-Bromophenyl)-6-chloropyridazine has been utilized in the synthesis of various heterocyclic compounds. For instance, Gad-Elkareem, Abdel-fattah, and Elneairy (2011) employed this compound in synthesizing thio-substituted ethyl nicotinate derivatives, leading to the development of thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. These newly synthesized compounds demonstrated significant antimicrobial activities in vitro (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Suzuki Cross-Coupling Reactions in Pharmaceutical Synthesis
Sotelo and Raviña (2002) highlighted the use of this compound in Suzuki cross-coupling reactions. This approach is critical for accessing a broad range of pharmacologically beneficial pyridazine derivatives, demonstrating the compound's utility in pharmaceutical synthesis (Sotelo & Raviña, 2002).
Corrosion Inhibition in Steel
Mashuga, Olasunkanmi, and Ebenso (2017) investigated the effectiveness of pyridazine derivatives, including this compound, as corrosion inhibitors for mild steel in hydrochloric acid. The study revealed that these compounds significantly inhibited steel corrosion, acting as mixed-type inhibitors and involving both physisorption and chemisorption mechanisms (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthesis of Novel Antibacterial Heterocyclic Compounds
El-Hashash et al. (2015) utilized this compound as a starting material to synthesize a series of novel heterocyclic compounds with expected antibacterial activities. This research underscores the compound's role in creating new antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Synthesis and Biological Activity of Indolylpyridazinone Derivatives
Abubshait (2007) reported the synthesis of novel indolylpyridazinone derivatives using this compound. The resulting compounds were evaluated for their antibacterial activity, demonstrating the compound's utility in developing new antibacterial agents (Abubshait, 2007).
Surface Protection in Mild Steel
Olasunkanmi, Mashuga, and Ebenso (2018) conducted a study on the surface protection activities of pyridazine derivatives, including this compound, for mild steel in hydrochloric acid. The compounds exhibited promising results as surface protectants and corrosion inhibitors for mild steel (Olasunkanmi, Mashuga, & Ebenso, 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(4-bromophenyl)-6-chloropyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVQWFBJVWQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423335 | |
Record name | 3-(4-bromophenyl)-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66548-50-3 | |
Record name | 3-(4-bromophenyl)-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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